BenchChemオンラインストアへようこそ!

4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Histone Deacetylase Inhibition Epigenetics Cancer Research

4-Fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921574-83-6) is a synthetic small molecule belonging to the pyridazinone-benzamide hybrid class. It features a 6-oxo-1,6-dihydropyridazin-1-yl core substituted at the 3-position with a 4-fluorophenyl group and linked via an ethyl spacer to a 4-fluorobenzamide moiety.

Molecular Formula C19H15F2N3O2
Molecular Weight 355.345
CAS No. 921574-83-6
Cat. No. B2521912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide
CAS921574-83-6
Molecular FormulaC19H15F2N3O2
Molecular Weight355.345
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26)
InChIKeyCORCLDBTRUQVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921574-83-6): Chemical Class and Research Context


4-Fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921574-83-6) is a synthetic small molecule belonging to the pyridazinone-benzamide hybrid class. It features a 6-oxo-1,6-dihydropyridazin-1-yl core substituted at the 3-position with a 4-fluorophenyl group and linked via an ethyl spacer to a 4-fluorobenzamide moiety . This structural architecture is characteristic of a chemotype explored for histone deacetylase (HDAC) inhibition, as evidenced by contemporary lead optimization campaigns that have produced advanced clinical candidates from closely related pyridazinone-benzamide scaffolds [1]. The compound is supplied for research use only, with a molecular weight of 355.345 g/mol, and is primarily utilized as a building block or reference tool in medicinal chemistry and chemical biology investigations .

Why Generic Substitution Fails for Pyridazinone-Benzamide Scaffolds like CAS 921574-83-6


The pyridazinone-benzamide chemotype is exceptionally sensitive to minor structural modifications, making simple 'in-class' substitution unreliable for maintaining biological activity. In a systematic structure-activity relationship (SAR) study of this scaffold, the nature and position of halogen substituents on both the benzamide and pyridazinone phenyl rings were found to drastically alter HDAC isoform potency and selectivity [1]. The ethyl linker between the pyridazinone core and benzamide moiety controls the spatial orientation of the zinc-binding group within the HDAC catalytic tunnel; even a one-carbon homologation can abrogate inhibitory activity entirely [1]. Furthermore, the 4-fluorophenyl substituent at the pyridazinone 3-position contributes to a specific surface recognition motif that distinguishes class I HDAC selectivity profiles [1]. Therefore, procurement of the precise compound with the defined substitution pattern and linker length is critical—generic analogs with different halogen patterns (e.g., bromo, trifluoromethyl, ethoxy) exhibit divergent potency, selectivity, and pharmacokinetic properties that cannot be assumed interchangeable [1].

Quantitative Differentiation Evidence for 4-Fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921574-83-6)


Comparative In Silico Target Engagement: HDAC1 Binding Affinity Advantage over Ethoxy and Trifluoromethyl Analogs

In the context of pyridazinone-benzamide HDAC inhibitors, the 4-fluoro substituent on the benzamide moiety (target compound) provides a distinct electronic environment for zinc-binding group interaction compared to analogs bearing 2-ethoxy (CAS 921575-45-3) or 3-trifluoromethyl (CAS 921574-90-5) substitutions. While no direct head-to-head biochemical comparison has been published for these specific compounds, the class-level SAR derived from the (S)-17b lead optimization campaign demonstrates that 4-fluorobenzamide derivatives consistently achieve the most favorable balance of HDAC1 potency and class I selectivity [1]. For the target compound, the single 4-fluoro substitution on the benzamide ring minimizes steric clashes within the narrow HDAC1 catalytic channel—a feature that bulkier ortho-ethoxy or meta-trifluoromethyl groups cannot replicate—while maintaining sufficient electron withdrawal to facilitate zinc chelation [1].

Histone Deacetylase Inhibition Epigenetics Cancer Research

Structural Differentiation: Ethyl Linker Optimization for HDAC Catalytic Tunnel Access

The ethyl linker connecting the pyridazinone core to the benzamide moiety in the target compound (CAS 921574-83-6) is a critical determinant of HDAC inhibitory activity that differentiates it from analogs with alternative linker lengths. The lead optimization study of pyridazinone-benzamide HDAC inhibitors explicitly demonstrated that the ethyl (-CH₂CH₂-) spacer provides optimal projection of the benzamide zinc-binding group into the catalytic tunnel, whereas propyl or methyl linkers result in substantial loss of potency [1]. This linker SAR is conserved across multiple pyridazinone-benzamide series and represents a non-obvious design feature that cannot be intuited from chemical structure alone [1].

Structure-Based Drug Design Linker Optimization HDAC Pharmacology

Metabolic Stability Prediction: the 4-Fluorophenyl vs. 3-Trifluoromethyl Trade-off

The target compound (CAS 921574-83-6) incorporates a 4-fluorophenyl substituent on the pyridazinone core. In contrast, the closely related 3-trifluoromethylbenzamide analog (CAS 921574-90-5) introduces a CF₃ group on the benzamide moiety—a modification commonly used to enhance metabolic stability but which also increases lipophilicity and plasma protein binding. Published pharmacokinetic data from the pyridazinone-benzamide lead series show that compounds with balanced fluorination (avoiding excessive trifluoromethyl incorporation) exhibited favorable oral bioavailability (F = 35–45%) and minimal metabolic differences across species in hepatocyte stability assays [1]. Specifically, compound (S)-17b—structurally incorporating a 4-fluorophenyl group analogous to the target compound—showed <2-fold variation in intrinsic clearance across human, mouse, rat, dog, and monkey hepatocytes, a property attributed to the absence of metabolically labile CF₃ oxidation pathways [1]. The 3-trifluoromethylbenzamide analog (CAS 921574-90-5) has been described by vendors as possessing enhanced metabolic stability, but no published comparative data confirm superiority .

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Chemical Provenance and Scaffold Integrity for SAR Library Construction

The target compound (CAS 921574-83-6) serves as a key reference point within a chemical series encompassing at least four structurally defined analogs: the 2-ethoxybenzamide (CAS 921575-45-3), 3-trifluoromethylbenzamide (CAS 921574-90-5), 3-bromobenzamide (CAS 921804-39-9), and 3,4-difluorobenzamide variants [1][2]. The systematic variation of the benzamide substituent while maintaining the identical pyridazinone core and ethyl linker makes this series uniquely suitable for deconvoluting the contribution of the benzamide moiety to target engagement, selectivity, and pharmacokinetics [3]. Among these, the target compound's 4-fluorobenzamide motif represents the minimal fluorinated benzamide pharmacophore, serving as the appropriate baseline comparator for assessing gain-of-function modifications (e.g., ethoxy for solubility, CF₃ for metabolic stability, Br for halogen bonding) [3].

Medicinal Chemistry SAR Libraries Chemical Biology

Absence of Undesirable Structural Alerts: Comparative Safety Profile Assessment

Among the pyridazinone-benzamide analog series, the target compound (CAS 921574-83-6) lacks the bromo substituent present in the 3-bromobenzamide analog (CAS 921804-39-9). Aryl bromides are recognized structural alerts for glutathione conjugation and potential genotoxicity via CYP450-mediated bioactivation to reactive epoxide or quinone intermediates [1]. The 3-bromo analog also presents a molecular weight penalty (416.25 vs. 355.35 g/mol) and higher lipophilicity that may confound cellular assay interpretation. The target compound's absence of this alert, combined with the favorable hERG profile established for closely related 4-fluorophenyl-containing pyridazinone-benzamides (IC₅₀ = 34.6 µM for (S)-17b), supports its selection as a cleaner chemical probe relative to brominated analogs [2].

Toxicology Structural Alerts Drug Safety

Procurement-Driven Application Scenarios for 4-Fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921574-83-6)


HDAC Inhibitor Lead Optimization: Baseline Reference Compound for Benzamide Substituent Scanning

Medicinal chemistry teams pursuing class I HDAC inhibitors based on the pyridazinone-benzamide scaffold should procure this compound as the minimal fluorinated benzamide reference. The 4-fluorobenzamide substitution represents the validated pharmacophore for HDAC1 engagement, as established by the (S)-17b lead optimization campaign [1]. Systematic comparison with the 2-ethoxy (CAS 921575-45-3), 3-trifluoromethyl (CAS 921574-90-5), and 3-bromo (CAS 921804-39-9) analogs enables quantitative deconvolution of substituent effects on potency, isoform selectivity, and ADME properties [1]. Researchers should prioritize this compound for initial SAR triaging before exploring gain-of-function modifications that increase molecular weight and introduce potential liabilities.

Computational Chemistry: Docking Template for Pyridazinone-Benzamide HDAC Inhibitor Design

The target compound serves as an optimal computational docking template for structure-based design of HDAC inhibitors due to its balanced molecular properties—minimal steric bulk (single para-fluoro), intermediate lipophilicity, and the ethyl linker that correctly positions the zinc-binding group within the HDAC1 catalytic tunnel [1]. Unlike the ortho-substituted 2-ethoxy analog, which introduces rotational isomers that complicate docking pose prediction, or the high-molecular-weight 3-trifluoromethyl analog, which may engage in non-specific hydrophobic interactions, the target compound's simpler pharmacophore enables cleaner interpretation of binding pose energetics [1]. Computational chemists should select this compound for initial ensemble docking studies and molecular dynamics simulations before expanding to substituted analogs.

Chemical Biology: Tool Compound for Epigenetic Target Deconvolution Studies

For chemical biologists investigating the role of class I HDACs in cancer epigenetics, the target compound represents a structurally defined probe with a favorable safety forecast for cell-based assays. The established class-level SAR indicates that 4-fluorophenyl-containing pyridazinone-benzamides exhibit low hERG liability (IC₅₀ = 34.6 µM for the closely related (S)-17b) and consistent metabolic stability across species, reducing the risk of off-target confounding in phenotypic screens [1]. The absence of a bromo structural alert (present in the 3-bromo analog) further supports its selection for long-duration cell culture experiments where reactive metabolite accumulation could complicate data interpretation [2]. Researchers should preferentially select this compound over brominated or trifluoromethyl analogs for experiments requiring extended compound exposure.

Procurement and Inventory Strategy: Anchor Compound for SAR Library Construction

For procurement officers and laboratory managers building focused pyridazinone-benzamide screening libraries, this compound (CAS 921574-83-6) should serve as the anchor point. Its intermediate physicochemical profile (MW 355.35, 5 H-bond acceptors, 6 rotatable bonds) places it at the center of the series property range, with analogs spanning MW 355–416 and H-bond acceptor count 5–7 [3][4]. Procuring this compound alongside its defined analogs creates a systematic matrix for SAR exploration, with each compound contributing unique information: 4-fluoro (target) for baseline HDAC engagement, 2-ethoxy for solubility effects, 3-CF₃ for metabolic stability, and 3-bromo for halogen bonding and reactivity assessment. Bulk procurement of the entire series from a single vendor ensures batch-to-batch consistency across comparative studies.

Quote Request

Request a Quote for 4-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.